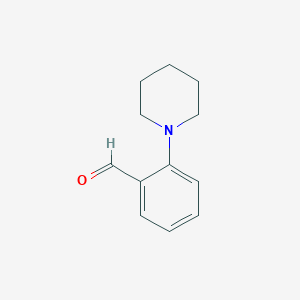

2-(Piperidin-1-il)benzaldehído

Descripción general

Descripción

2-(Piperidin-1-yl)benzaldehyde is a compound that features a piperidine ring attached to a benzaldehyde moiety. While the specific compound is not directly studied in the provided papers, related compounds with piperidine structures have been synthesized and evaluated for various applications, including as catalysts in enantioselective reactions, as antibacterial agents, and in the synthesis of natural and synthetic compounds .

Synthesis Analysis

The synthesis of related piperidine-containing compounds involves various strategies. For instance, 2-piperidino-1,1,2-triphenylethanol, a catalyst for the arylation of aldehydes, is synthesized and used in reactions to produce chiral diarylcarbinols with high enantiomeric excess . Another example is the synthesis of 2-piperidin-4-yl-benzimidazoles, which exhibit broad-spectrum antibacterial activities . These syntheses often involve multiple steps, including benzylation, hydrogenation, and debenzylation, as well as condensation reactions .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often analyzed using computational methods such as density functional theory (DFT) and Hartree–Fock calculations. For example, the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using these methods, revealing different stable conformers and providing insight into the compound's geometry .

Chemical Reactions Analysis

Piperidine derivatives participate in various chemical reactions. The enantioselective addition of diethylzinc to benzaldehyde mediated by piperidine-based catalysts has been studied, showing high levels of enantioselectivity . Piperidine-mediated annulation reactions have also been reported, leading to the formation of 3-benzofuranones and flavones under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of a stereocenter in 2-piperidineethanol makes it a valuable starting material for enantioselective synthesis . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can affect the reactivity and selectivity of these compounds in chemical reactions . Additionally, the crystal structure of a piperidine derivative was determined, showing that the piperidine ring adopts a chair conformation and providing details about bond angles and geometry around the nitrogen and sulfur atoms .

Aplicaciones Científicas De Investigación

Propiedades químicas y síntesis

“2-(Piperidin-1-il)benzaldehído” es un compuesto químico con el Número CAS: 34595-26-1 . Tiene un peso molecular de 189.26 . El compuesto se almacena típicamente a temperatura ambiente y tiene una forma física de líquido-aceite .

Papel en el diseño de fármacos

Las piperidinas, incluyendo “this compound”, se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides .

Síntesis de derivados de piperidina

“this compound” se puede utilizar en la síntesis de varios derivados de piperidina . Estos incluyen piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas .

Aplicaciones farmacológicas

Los derivados de piperidina, potencialmente incluyendo “this compound”, se han estudiado por sus aplicaciones farmacológicas . Se han cubierto los últimos avances científicos en el descubrimiento y la evaluación biológica de posibles fármacos que contienen la porción piperidina .

Actividad biológica

Las piperidinas se han estudiado por su actividad biológica . Esto incluye estudios sobre reacciones multicomponentes, aminación, anulación, cicloadición, ciclización e hidrogenación .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13/h2-3,6-7,10H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMABIQIPGVQEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366208 | |

| Record name | 2-(Piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34595-26-1 | |

| Record name | 2-(Piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Piperidin-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide](/img/structure/B1299182.png)

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)